1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Description
Introduction to 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid in Contemporary Medicinal Chemistry
Role of Dihydropyrimidine Scaffolds in Drug Discovery Paradigms
Dihydropyrimidines (DHPMs) constitute a privileged scaffold in medicinal chemistry, with their pharmacological significance rooted in structural mimicry of pyrimidine nucleotides. The bicyclic framework of DHPMs allows for extensive functionalization at multiple positions, enabling modulation of electronic properties, solubility, and steric bulk. For instance, Biginelli reaction-derived DHPMs have demonstrated nanomolar activity against calcium channels, antimicrobial targets, and cancer-related enzymes. The planar aromatic system of oxidized pyrimidine derivatives facilitates intercalation with DNA or proteins, as evidenced by topoisomerase II inhibition in camptothecin-inspired analogues.
The carboxylic acid moiety at position 5 in this compound introduces hydrogen-bonding capacity critical for target recognition. Comparative studies show that carboxylate-containing DHPM derivatives exhibit enhanced binding affinity to enzymatic active sites compared to ester or amide variants. This functional group also improves aqueous solubility, addressing a common limitation of heterocyclic drug candidates.
Strategic Importance of Cyclopropylmethyl Substitution in Bioactive Molecule Design
Cyclopropylmethyl substitution represents a sophisticated strategy for optimizing drug-like properties through conformational restriction and metabolic stabilization. The cyclopropane ring’s unique bonding geometry—characterized by 60° bond angles and sp³-hybridized carbons—imparts significant ring strain (≈27 kcal/mol), favoring specific molecular conformations that enhance target complementarity. In this compound, this substituent:
- Enhances Metabolic Stability : The cyclopropane ring resists oxidative degradation by cytochrome P450 enzymes more effectively than linear alkyl chains, extending plasma half-life.
- Modulates Lipophilicity : Despite its non-polar appearance, the cyclopropyl group exhibits intermediate logP values (predicted ≈0.26 for this compound), balancing membrane permeability and solubility.
- Enables Steric Guidance : The three-dimensional bulk of the cyclopropane directs the carboxylic acid group into optimal positions for ionic interactions with basic amino acid residues in target proteins.
Comparative molecular field analysis (CoMFA) of DHPM derivatives reveals that cyclopropylmethyl-substituted analogues occupy distinct regions of chemical space compared to their methyl or ethyl counterparts, correlating with improved selectivity profiles. This substitution strategy has proven particularly effective in kinase inhibitors, where the rigid cyclopropane moiety prevents off-target interactions while maintaining affinity for ATP-binding pockets.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 3 (two carbonyl, one carboxylic acid) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 83.7 Ų |
Data derived from structural analysis and predictive modeling.
The synthetic accessibility of this scaffold further enhances its drug discovery utility. Microwave-assisted multicomponent reactions enable rapid decoration of the dihydropyrimidine core, with reaction times reduced from hours to minutes compared to conventional thermal methods. Recent advances in flow chemistry permit continuous production of cyclopropylmethyl-containing DHPMs, addressing scalability challenges associated with transition metal-catalyzed cyclopropanation steps.
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-oxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)7-3-10-9(14)11(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUQJWDFGBKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157048 | |
| Record name | 5-Pyrimidinecarboxylic acid, 1-(cyclopropylmethyl)-1,2-dihydro-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-72-7 | |
| Record name | 5-Pyrimidinecarboxylic acid, 1-(cyclopropylmethyl)-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 1-(cyclopropylmethyl)-1,2-dihydro-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization of γ-substituted amino acid derivatives is a typical approach . Industrial production methods may involve the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group, using reagents like alkyl halides or sulfonates.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylmethyl group may play a crucial role in binding to active sites, while the dihydropyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Substituent Effects :
- The cyclopropylmethyl group in the target compound introduces steric bulk and rigidity, which may limit rotational freedom and enhance binding specificity compared to the methyl or oxan-4-yl groups .
- The oxan-4-yl substituent (tetrahydropyran) in the analog from increases hydrophobicity and may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
Core Structure Variations: The 1,2-dihydropyrimidine core in the target compound and oxan-4-yl analog contrasts with the 1,6-dihydropyrimidine isomer in the methyl-substituted analog . This positional isomerism affects electron distribution and hydrogen-bonding capacity.
Functional Group Contributions :
- The carboxylic acid at C5 in all compounds enables salt formation (e.g., sodium salts for solubility) and serves as a handle for further derivatization, such as amidation (see for amide library synthesis) .
- The thioxo group in the pyrido[2,3-d]pyrimidine analog increases electrophilicity, which could enhance covalent binding to cysteine residues in target enzymes .
Biological Activity
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its unique cyclopropylmethyl group attached to a dihydropyrimidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
- IUPAC Name : 1-(cyclopropylmethyl)-2-oxopyrimidine-5-carboxylic acid
- Chemical Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
- CAS Number : 1402232-72-7
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The cyclopropylmethyl group enhances binding affinity due to steric and electronic properties, while the dihydropyrimidine ring facilitates hydrogen bonding and π-π interactions with target proteins.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant pharmacological activities:
-
Enzyme Inhibition :
- It has been shown to act as an inhibitor of xanthine oxidase, which is crucial for the management of conditions like gout and hyperuricemia. The inhibition potency can be quantified by the IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity.
-
Neuroprotective Effects :
- The compound has been evaluated for its potential in neuroprotection against oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's. It has demonstrated the ability to modulate oxidative stress markers and improve cognitive functions in preclinical models .
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct advantages due to its structural features:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate | Similar cyclopropylmethyl group | Moderate enzyme inhibition |
| 2-Acetamido-3-cyclopropylpropanoic acid | Different functional groups | Limited activity reported |
| (2S)-2-[Cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | More complex structure | Enhanced binding affinity |
Q & A
Q. Advanced Optimization Strategies
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, molar ratios, catalyst loading). For example, parallel solution-phase synthesis (as in pyrimidine carboxamide libraries) allows rapid screening of 12+ amines to identify optimal conditions .
- In-line analytics : Implement FT-IR or HPLC monitoring to track intermediate formation and adjust parameters in real time .
- Green chemistry : Replace traditional solvents (e.g., p-xylene) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic Characterization Workflow
- FT-IR : Verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and oxo groups) .
- 1H NMR : Confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) and dihydropyrimidine ring protons (δ 5.0–6.5 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion for C₉H₁₁N₂O₃: 195.08) and detect impurities .
How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial potential?
Q. Advanced SAR Design
- Derivatization : Synthesize analogs by modifying the cyclopropylmethyl group or introducing electron-withdrawing/donating substituents. For example, replace cyclopropylmethyl with phenyl or oxan-4-yl groups to assess steric/electronic effects .
- Bioactivity assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion. Measure minimum inhibitory concentrations (MICs) and compare to reference drugs (e.g., ciprofloxacin) .
- Computational modeling : Perform docking studies with bacterial targets (e.g., dihydrofolate reductase) to rationalize activity trends .
What precautions are necessary for handling and storing this compound given its stability profile?
Q. Stability and Safety
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the dihydropyrimidine ring. Avoid exposure to moisture or strong oxidizers (e.g., peroxides), which may trigger decomposition into CO and NOx .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks. No acute toxicity data exists, but assume sensitization potential based on structurally related compounds .
How can researchers address gaps in toxicological data for this compound?
Q. Advanced Toxicology Strategies
- In silico prediction : Use tools like ProTox-II or ADMETlab to estimate LD₅₀, hepatotoxicity, and mutagenicity. Cross-validate with analogs (e.g., 4-amino-2-oxo-dihydropyrimidines) showing low acute toxicity .
- In vitro assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀) and Ames tests for mutagenicity .
How should conflicting physicochemical data (e.g., solubility, logP) be resolved?
Q. Data Reconciliation Methods
- Experimental validation : Measure logP via shake-flask (octanol/water) and compare with predicted values (e.g., XLogP3). For solubility, use HPLC-UV to quantify saturation in PBS (pH 7.4) .
- Literature benchmarking : Cross-reference with analogs (e.g., ethyl-2-hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylate), which exhibit logP ~1.5 and moderate aqueous solubility (20–50 µg/mL) .
What strategies are effective for derivatizing the carboxylic acid moiety to enhance bioavailability?
Q. Advanced Functionalization
- Amidation : React with aliphatic or aromatic amines (e.g., benzylamine) using coupling agents (e.g., EDC/HOBt) to generate carboxamides. Parallel synthesis can produce 24+ derivatives in 80–100% purity .
- Esterification : Convert to ethyl esters via Fischer esterification for improved membrane permeability. Hydrolyze in vivo to regenerate the active carboxylic acid .
What decomposition pathways are expected under thermal stress, and how can they be monitored?
Q. Degradation Analysis
- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for dihydropyrimidines). Major products include CO₂, NH₃, and cyclopropylmethyl fragments .
- GC-MS : Detect volatile byproducts (e.g., cyclopropane derivatives) after heating at 150°C for 24 hours .
How can computational models predict the compound’s reactivity in novel reactions?
Q. Computational Chemistry Approaches
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C5-carboxylic acid group is highly reactive toward electrophiles .
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways for functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
